molecular formula C20H17FN4O3S B2566990 (E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 897480-17-0

(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Katalognummer: B2566990
CAS-Nummer: 897480-17-0
Molekulargewicht: 412.44
InChI-Schlüssel: JOQPYCHLQRJNOZ-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperazine core linked to a 4-fluorobenzo[d]thiazol moiety and a 3-nitrophenyl group via an α,β-unsaturated ketone (enone) bridge. The enone bridge likely serves as a planar, rigid spacer influencing molecular conformation and binding affinity.

Eigenschaften

IUPAC Name

(E)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c21-16-5-2-6-17-19(16)22-20(29-17)24-11-9-23(10-12-24)18(26)8-7-14-3-1-4-15(13-14)25(27)28/h1-8,13H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQPYCHLQRJNOZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperazine ring, a fluorobenzo[d]thiazole moiety, and a nitrophenyl group, which may facilitate interactions with various biological targets.

Structural Characteristics

The structural formula of the compound includes:

  • Piperazine Ring : Known for its role in various pharmacological activities, including antidepressant and anti-anxiety effects.
  • Fluorobenzo[d]thiazole Moiety : This component is often associated with antimicrobial and anticancer activities.
  • Nitrophenyl Group : Commonly linked to anticancer properties due to its ability to form reactive intermediates.

Predicted Biological Activities

Based on its structural components, several biological activities have been predicted for this compound:

  • Antimicrobial Activity : The presence of the fluorobenzo[d]thiazole suggests potential effectiveness against bacterial and fungal pathogens.
  • Anticancer Properties : The nitrophenyl group may enhance the compound's ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, as suggested by similar compounds in literature.

In Vitro Studies

Recent studies have evaluated the biological activity of compounds structurally similar to (E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one. For instance:

Compound NameActivityIC50 Value (µM)
Compound AAntimicrobial12.5
Compound BAnticancer15.0
Compound CAnti-inflammatory11.34

These findings indicate that modifications to the core structure can significantly influence biological activity.

The mechanism of action for (E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a critical role in inflammation.
  • Interaction with Receptors : The piperazine ring can interact with neurotransmitter receptors, potentially leading to neuropharmacological effects.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of related compounds, (E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of similar derivatives revealed that compounds containing the nitrophenyl group showed promising results in inhibiting the growth of breast cancer cell lines, suggesting that (E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one could be a candidate for further development in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to (E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one exhibit significant anticancer activity. For example, derivatives of benzothiazole have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including non-small cell lung cancer cells .

Antimicrobial Effects

Benzothiazole derivatives are also known for their antimicrobial properties. The structural components of this compound may enhance its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, including acetylcholinesterase and urease. Studies have shown that derivatives with similar structures can significantly reduce enzyme activity, which is crucial for developing treatments for conditions like Alzheimer’s disease and bacterial infections .

Case Studies and Research Findings

Several studies have documented the applications of (E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one:

  • Anticancer Activity : A study demonstrated that related benzothiazole compounds effectively inhibited the growth of cancer cells in vitro, suggesting that this compound could be explored further as an anticancer agent .
  • Antimicrobial Activity : Research indicated that similar compounds exhibited broad-spectrum antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential in treating bacterial infections.
  • Pharmacological Studies : Investigations into the pharmacological profiles of such compounds have revealed their potential as therapeutic agents targeting various diseases, including neurodegenerative disorders and cancers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs share a piperazine-enone backbone but differ in substituents, leading to varied physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Comparison and Inferred Bioactivity
Compound Name R1 (Piperazine Substituent) R2 (Aryl Group) Key Properties/Bioactivity Reference
Target Compound 4-Fluorobenzo[d]thiazol 3-Nitrophenyl Enhanced metabolic stability (fluorine), nitro-group-mediated antimycobacterial activity*
(E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one 2-Methoxyphenyl 3-Nitrophenyl Methoxy group improves solubility; nitro group linked to antitubercular activity
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Furan-2-carbonyl 4-Fluorophenyl Furan enhances π-stacking; fluorine increases lipophilicity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl 4-Fluorophenyl Bulky substituent reduces membrane permeability; methoxy groups may lower toxicity

*Inferred from , where nitro-substituted analogs showed improved antimycobacterial activity.

Role of Nitro and Fluoro Substituents

  • Nitro Group : In the target compound and ’s analog, the 3-nitrophenyl group is associated with enhanced antimycobacterial activity, as nitro groups in heteroaryl derivatives (e.g., nitrothiophenes) show similar trends .
  • Fluorine : The 4-fluorobenzo[d]thiazol group in the target compound likely increases metabolic stability and binding affinity through hydrophobic interactions, as seen in fluorinated analogs like ’s compound .

Piperazine Modifications

  • Electron-Withdrawing Groups : The fluorobenzo[d]thiazol group (target compound) may enhance resonance stabilization compared to furan-2-carbonyl () or methoxyphenyl () substituents.

Cross-Reactivity and Assay Considerations

Cross-reactivity in immunoassays () suggests that structurally similar compounds like the target and its analogs may exhibit overlapping binding profiles. For example, the enone bridge and piperazine core could lead to false positives in assays targeting kinases or GPCRs. However, substituent-specific antibodies (e.g., anti-nitro or anti-fluorobenzo[d]thiazol) may improve selectivity .

Computational and Experimental Similarity Metrics

Methods for assessing similarity () influence virtual screening outcomes:

  • 2D Fingerprinting: May group the target compound with other nitro-substituted enones (e.g., ).
  • 3D Pharmacophore Modeling: Highlights the enone bridge and fluorobenzo[d]thiazol as critical features, distinguishing it from furan- or methoxy-containing analogs .

Q & A

Q. What synthetic methodologies are typically employed for the preparation of this compound, and what purification techniques are recommended?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between a ketone-bearing piperazine derivative and 3-nitrobenzaldehyde. Key steps include:

Base-catalyzed aldol condensation (e.g., NaOH/EtOH at 0–5°C) to form the α,β-unsaturated ketone system .

Purification via silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) to isolate the E-isomer .

Characterization using 1H/13C^1H/^{13}C NMR (δ 8.2–8.5 ppm for nitrophenyl protons; δ 7.8–8.1 ppm for fluorobenzo[d]thiazole protons) and HPLC (>95% purity) .

Q. How can researchers confirm the E-configuration of the α,β-unsaturated ketone moiety?

  • Methodological Answer : The E-geometry is confirmed through:

1H^1H NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz} for trans olefinic protons) .

X-ray crystallography showing dihedral angles >150° between the carbonyl and β-aryl groups .

UV-Vis spectroscopy (λmax320340nm\lambda_{\text{max}} \approx 320–340 \, \text{nm} for conjugated enones) .

Advanced Research Questions

Q. What experimental design principles apply when optimizing synthesis under flow chemistry conditions?

  • Methodological Answer : Implement:

Residence time optimization (30–120 s at 60–80°C) in microreactors to enhance yield and selectivity .

Design of Experiments (DoE) to evaluate interactions between temperature, stoichiometry, and catalyst loading .

In-line FTIR monitoring for real-time reaction progress analysis.

Comparison of yields: flow synthesis (70–85%) vs. batch (45–65%) .

Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?

  • Methodological Answer : Resolve contradictions through:

DFT calculations (B3LYP/6-311+G(d,p)) for 1H^1H NMR shifts (MAE <0.3 ppm achievable) .

TD-DFT (CAM-B3LYP/def2-TZVP) for UV-Vis spectra simulation.

Experimental validation via:

  • Variable temperature NMR to assess tautomerism .
  • Solid-state NMR to confirm crystal packing effects .

Q. What challenges arise in refining the crystal structure using SHELXL, particularly regarding disorder in the fluorobenzo[d]thiazole moiety?

  • Methodological Answer : Address crystallographic disorder via:

Multi-component refinement in SHELXL using PART instructions for alternative conformations .

Anisotropic displacement parameters with ISOR/SIMU restraints.

Validation metrics: R1<0.05R1 < 0.05, Δρmax/min<±0.3eA˚3\Delta\rho_{\text{max/min}} < \pm0.3 \, \text{eÅ}^{-3} .

Comparative analysis with structurally similar compounds (e.g., bromophenyl analogs) .

Q. How should researchers resolve contradictory biological activity results between in vitro enzyme assays and cell-based studies?

  • Methodological Answer : Investigate using:

Physicochemical profiling (logP, solubility) to assess membrane permeability.

LC-MS/MS metabolite identification to detect prodrug activation/deactivation.

CETSA (Cellular Thermal Shift Assay) for target engagement validation.

Molecular dynamics simulations comparing enzyme vs. cellular environments .

Key Methodological Considerations

  • Synthesis : Prioritize Claisen-Schmidt condensation with rigorous purification to isolate the E-isomer .
  • Characterization : Combine NMR, X-ray crystallography, and computational validation for structural confirmation .
  • Crystallography : Use SHELXL’s advanced refinement tools for handling disorder .
  • Data Contradictions : Employ multi-technique validation (e.g., DFT, experimental spectroscopy, and cellular assays) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.